2-Nitrobenzofuran-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOQDXQNVFRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318795 | |
| Record name | 2-Nitro-3-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71590-97-1 | |
| Record name | 2-Nitro-3-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71590-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-3-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Transformations Involving 2 Nitrobenzofuran 3 Amine and Its Precursors
Reaction Mechanism Elucidation in Dearomatization and Annulation Processes
The dearomatization of 2-nitrobenzofurans is a powerful strategy for the construction of polycyclic compounds featuring the 2,3-dihydrobenzofuran (B1216630) core. researchgate.netnih.gov These reactions, typically triggered by nucleophiles, involve the disruption of the aromatic system to form new rings. Annulation reactions, such as [3+2], [4+2], and [5+2] cycloadditions, have been extensively studied. researchgate.net
A key mechanistic feature of these processes is the initial nucleophilic attack on the electron-deficient benzofuran (B130515) ring, most commonly at the C3 position. rsc.org For instance, in N-heterocyclic carbene (NHC)-catalyzed processes, the homoenolate generated from an enal attacks the C3-position of 2-nitrobenzofuran (B1220441). rsc.org This is followed by protonation and tautomerization to form an acyl azolium intermediate, which then leads to the final product. rsc.org
Similarly, phosphine-catalyzed [3+2] annulation with vinylcyclopropanes involves the initial addition of the chiral phosphine (B1218219) to the vinylcyclopropane, followed by ring-opening to create a phosphonium (B103445) ylide. This ylide then attacks the 2-nitrobenzofuran, initiating the dearomative cyclization. chinesechemsoc.orgchinesechemsoc.org
A notable transformation involves the formal alkenylation and amination of 2-nitrobenzofurans to yield 2-(3-aminobenzofuran-2-yl)maleate derivatives. researchgate.net This cascade reaction, promoted by an inorganic base, is initiated by a Michael addition of the fumaric acid amide ester derivative to the 2-nitrobenzofuran. The proposed mechanism involves a subsequent cyclization, elimination of nitrous acid (the original nitro group), N-demethoxylation, and a C-N bond cleavage to ultimately furnish the C3-aminated and C2-alkenylated benzofuran product. researchgate.net This highlights a common pathway where the C2-nitro group acts as a leaving group rather than being retained in the final structure.
The versatility of 2-nitrobenzofuran as a substrate in various annulation reactions is summarized in the table below.
| Reaction Type | Reactant Partner | Catalyst/Base | Product Skeleton | Ref |
| Dearomative (3+2) Cycloaddition | para-Quinamines | tBuOK | Benzofuro[3,2-b]indol-3-one | nih.gov |
| Dearomative (3+2) Cycloaddition | α-Imino γ-lactones | Chiral Copper Complex | Spirocyclic butyrolactone–pyrrolidine–dihydrobenzofuran | researchgate.net |
| Dearomative (3+2) Cycloaddition | Isocyanoacetate Esters | Cupreine-ether organocatalyst | 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole | nih.gov |
| Dearomative (4+2) Annulation | N-Alkoxyacrylamides | Base | [3,2-b]Benzofuropyridinone | researchgate.net |
| Dearomative Michael Addition | Enals | N-Heterocyclic Carbene (NHC) | Functionalized Dihydrobenzofurans | rsc.org |
| Formal Alkenylation/Amination | Fumaric Acid Amide Ester | Cs₂CO₃ | 2-Alkenyl-3-aminobenzofuran | researchgate.net |
This table illustrates various annulation strategies using 2-nitrobenzofuran as the starting material.
Detailed Studies on Chirality Induction and Stereocontrol in the Formation of 2-Nitrobenzofuran Scaffolds
The construction of stereochemically rich molecules from flat aromatic precursors is a central goal of modern synthesis. Asymmetric dearomatization reactions of 2-nitrobenzofurans provide a direct route to chiral 2,3-dihydrobenzofuran derivatives, which are significant pharmacophores. nih.gov Stereocontrol is achieved through the use of chiral catalysts, which can be either metal complexes or purely organic molecules (organocatalysts).
In organocatalytic reactions, bifunctional catalysts are often employed. For example, a cupreine-ether derivative, acting as a Brønsted base, can activate the isocyanoacetate ester in a formal [3+2] cycloaddition with 2-nitrobenzofuran. nih.govacs.org The chiral environment provided by the catalyst directs the nucleophilic attack to a specific face of the benzofuran, resulting in high diastereo- and enantioselectivity. nih.gov Similarly, bifunctional squaramide and tertiary amine-squaramide catalysts have proven effective in promoting asymmetric [3+2] and [4+2] cycloadditions. nih.govnih.gov These catalysts utilize hydrogen bonding and Lewis base activation to control the geometry of the transition state.
Metal-based catalysts are also prominent. Chiral copper complexes, for instance, have been used in the dearomative [3+2] cycloaddition with α-imino γ-lactones, yielding products with excellent diastereomeric ratios (>99:1) and enantiomeric excesses (up to 98% ee). researchgate.net Phosphine ligands, often in combination with metals like palladium or used as organocatalysts themselves, are also crucial. chinesechemsoc.org In the phosphine-catalyzed annulation with vinylcyclopropanes, chiral L,L-dipeptide phosphines were found to be effective, with density functional theory (DFT) calculations indicating that the major stereoisomer is formed via an attack from the less sterically hindered face of the substrate-catalyst complex. chinesechemsoc.org
The effectiveness of various chiral catalysts in controlling the stereochemical outcome of dearomatization reactions of 2-nitrobenzofuran is highlighted below.
| Catalyst Type | Catalyst Example | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |
| Organocatalyst (Cinchona Alkaloid) | Cupreine-ether derivative | Formal [3+2] Cycloaddition | Full diastereoselectivity | up to 91% | nih.govacs.org |
| Organocatalyst (Squaramide) | Chiral Squaramide | (4+2) Cycloaddition | >20:1 | up to 99% | nih.govresearchgate.net |
| Organocatalyst (Phosphine) | L,L-Dipeptide Phosphine (P9) | [3+2] Annulation | 8:1 | 93% | chinesechemsoc.org |
| Metal Complex | Chiral Copper(I) Complex | [3+2] Cycloaddition | >99:1 | up to 98% | researchgate.netresearchgate.net |
| Organocatalyst (Tertiary Amine-Squaramide) | Cyclohexanediamine-derived | 1,3-Dipolar Cycloaddition | >20:1 | up to 99% | nih.gov |
This table showcases the high levels of stereocontrol achievable in transformations of 2-nitrobenzofuran using different catalytic systems.
Nucleophilic Reactivity and Rearrangement Pathways of 2-Nitrobenzofuran Derivatives
The reactivity of 2-nitrobenzofuran is dominated by its electrophilic character, conferred by the electron-withdrawing nitro group. This makes the benzofuran ring susceptible to nucleophilic attack, primarily at the C3 position, but also leading to reactions that involve the C2 position. rsc.orgresearchgate.net The fate of the nitro group is a key feature of these reactions; it often serves as an activating group and is subsequently eliminated as nitrous acid or a nitrite (B80452) salt, a process facilitated by the rearomatization of the furan (B31954) ring. researchgate.net
A prime example is the metal-free formal alkenylation and amination with fumaric acid amide ester. researchgate.net The reaction cascade is initiated by a nucleophilic Michael addition. The subsequent rearrangement and elimination pathway involves the cleavage of the original C2-NO₂ bond, leading to a C3-aminated product. This demonstrates a nucleophilic substitution pathway where the nitro group is not retained. researchgate.net
The C2-nitrobenzofuran system can be considered a synthon that allows for functionalization at both the C2 and C3 positions. rsc.orgresearchgate.net In NHC-catalyzed reactions with enals, the initial nucleophilic attack at C3 leads to a dearomatized intermediate. rsc.org Subsequent steps can lead to the formation of complex polycyclic systems where the original aromaticity is lost. researchgate.netrsc.org
The inherent reactivity also allows for rearrangement pathways. While specific rearrangements of a "2-Nitrobenzofuran-3-amine" are not detailed in the literature, the intermediates formed from nucleophilic attack on 2-nitrobenzofuran are prone to further transformation. For example, the elimination of the nitro group is a form of rearrangement that restores the aromatic benzofuran core in some instances. researchgate.net In other cases, the dearomatized dihydrobenzofuran structure is the stable final product. rsc.orgnih.gov The high reactivity of related nitro-heterocycles, such as nitrobenzofurazans, towards nucleophiles further underscores the powerful activating effect of the nitro group in these aromatic systems. rsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Nitrobenzofuran 3 Amine
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute and relative configuration. While a crystal structure for 2-Nitrobenzofuran-3-amine has not been reported, analysis of structurally similar compounds allows for a reasoned prediction of its key crystallographic features.
For instance, the crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino substituted 3-aminobenzofuran derivative revealed that the benzoyl substituent is coplanar with the benzofuran (B130515) ring system. rsc.org This planarity suggests significant electronic delocalization across the molecule. A notable feature in this analogue is the formation of an intramolecular hydrogen bond between the 3-amino group and the adjacent carbonyl oxygen of the benzoyl group. rsc.org This interaction plays a crucial role in stabilizing the molecular conformation.
For this compound, it is anticipated that the benzofuran ring system will be essentially planar. The nitro group at the 2-position, being a strong electron-withdrawing group, will influence the electronic distribution and bond lengths within the heterocyclic ring. The 3-amino group will likely participate in intermolecular hydrogen bonding, a common feature in the crystal structures of primary amines, which significantly influences the crystal lattice energy and packing arrangement. The relative orientation of the nitro and amino groups will be a key determinant of the molecule's polarity and interaction profile.
Table 1: Predicted Crystallographic Parameters for this compound (based on analogues)
| Parameter | Predicted Value/Feature | Rationale based on Analogues |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzofurans. mdpi.com |
| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric packing. |
| Key Interactions | Intermolecular N-H···O(nitro) hydrogen bonds | Expected due to the presence of amino and nitro groups. |
High-Resolution NMR Spectroscopy for Complex Structural Assignments and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all protons and carbons can be achieved.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) portion of the benzofuran ring. The exact chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons on the benzene ring will likely appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. nih.gov
In the ¹³C NMR spectrum, the carbon atoms of the benzofuran skeleton will resonate at characteristic chemical shifts. The carbon atom attached to the nitro group (C-2) is expected to be significantly downfield due to the strong deshielding effect of the nitro group. Conversely, the carbon atom bearing the amino group (C-3) will be shifted upfield. The remaining aromatic carbons will show shifts consistent with their position relative to the substituents.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For example, HMBC correlations between the amino protons and carbons C-3 and C-4 would definitively establish the position of the amino group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CHs | 7.0 - 8.5 (m) | 110 - 130 | Specific shifts depend on substitution pattern. |
| NH₂ | 5.0 - 6.0 (br s) | - | Chemical shift is variable. |
| C-2 | - | >140 | Attached to electron-withdrawing NO₂ group. |
| C-3 | - | ~120-130 | Attached to electron-donating NH₂ group. |
Mass Spectrometry and Vibrational Spectroscopy in Elucidating Specific Structural Features
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO, NO₂, and HCN from the molecular ion, which is characteristic of nitroaromatic and amino-substituted heterocyclic compounds. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, would apply to this compound. libretexts.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and various C-H and C=C stretching and bending vibrations of the aromatic benzofuran core. acs.org
Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine |
| C-H Aromatic Stretch | 3000 - 3100 | Benzofuran Ring |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Nitro Group |
| C=C Aromatic Stretch | 1450 - 1600 | Benzofuran Ring |
| NO₂ Symmetric Stretch | 1300 - 1350 | Nitro Group |
Theoretical and Computational Chemistry Applied to 2 Nitrobenzofuran 3 Amine
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has become an essential method for elucidating the complex reaction mechanisms involving benzofuran (B130515) derivatives. By calculating the potential energy surface of a reaction, DFT allows for the detailed exploration of energy profiles, including the identification of intermediates and the characterization of transition states.
Research on benzofuran synthesis has utilized DFT methods, such as M06-2x, to map out the energy variations throughout a reaction process. nih.gov For instance, in transition metal-free intermolecular radical coupling reactions that form 3-substituted benzofurans, DFT calculations can distinguish between different potential pathways, such as a triplet state versus a singlet state pathway. nih.gov By comparing the energy barriers (ΔG) of the transition states for each path, the most likely mechanism can be determined. A lower energy barrier for one transition state over another suggests that the reaction is more likely to proceed through that specific route. nih.gov
DFT is also applied to understand cycloaddition reactions involving furan (B31954) rings. pku.edu.cn Stepwise and concerted pathways can be modeled, and the activation free energies for each step can be calculated. pku.edu.cn For example, in an [8+2] cycloaddition, a stepwise pathway involves the formation of a zwitterionic intermediate, while a concerted pathway proceeds through a single transition state. pku.edu.cn Computational analysis can predict which pathway is more favorable under specific conditions and explain experimental outcomes, such as why certain products are formed while others are not. pku.edu.cn
Furthermore, DFT calculations are instrumental in understanding the mechanisms of biocatalytic reactions. In the functionalization of benzofurans by engineered enzymes, computational studies can uncover the operative mechanism, such as a radical hydrogen atom transfer (HAT). researchgate.net These calculations can model the active site of the biocatalyst and determine how interactions between the substrate and the catalyst influence the reaction pathway and stabilize the transition state. researchgate.net
Table 1: Example DFT-Calculated Energy Barriers for Competing Reaction Pathways in Benzofuran Formation Note: The following data is illustrative, based on findings from computational studies on related benzofuran systems.
| Reaction Pathway | Transition State | Calculated Gibbs Free Energy of Activation (ΔG, kcal/mol) | Implication |
| Triplet State Pathway | TS2 | 14.44 | Kinetically favored pathway nih.gov |
| Singlet State Pathway | TS2' | 20.09 | Kinetically disfavored pathway nih.gov |
| Stepwise [4+2] Cycloaddition | TS-4+2 | 16.6 | Favorable pathway pku.edu.cn |
| Stepwise [8+2] Cycloaddition | TS-8+2 | 21.7 | Less favorable than [4+2] pathway pku.edu.cn |
Quantum Chemical Descriptors: Analysis of Electrophilicity and Nucleophilicity of 2-Nitrobenzofuran (B1220441) Systems
Quantum chemical descriptors derived from DFT are crucial for quantifying and predicting the electrophilic and nucleophilic nature of molecules and specific atomic sites within them. These descriptors are based on Pearson's Hard and Soft Acids and Bases (HSAB) principle and provide a framework for understanding chemical reactivity and selectivity. nih.gov
Chemical Potential (µ): Related to the molecule's tendency to lose electrons.
Global Hardness (η): Measures resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher ω indicates a stronger electrophile. nih.gov
Global Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.
While global descriptors describe the molecule as a whole, local reactivity descriptors are essential for predicting regioselectivity—that is, which specific atom in the molecule is most likely to react. Key local descriptors include:
Fukui Functions (f(k)): Indicate the change in electron density at atom k upon adding or removing an electron. The function fk+ points to sites susceptible to nucleophilic attack, while fk− indicates sites prone to electrophilic attack. nih.gov
Parr Functions (P(r)): A recent refinement of Fukui functions used to pinpoint the most reactive sites for electrophilic and nucleophilic attacks. nih.gov
Local Electrophilicity (ωk): This parameter has proven highly useful for explaining selectivity in polar reactions involving benzofuran systems, identifying the specific atoms most susceptible to attack by a nucleophile. nih.gov
Multiphilic Descriptor (Δωk): Defined as the difference between condensed nucleophilic (ωk+) and electrophilic (ωk-) philicity functions, this descriptor can simultaneously characterize the electrophilic and nucleophilic nature of a specific atomic site. arxiv.org A positive value of Δωk suggests the site is favored for nucleophilic attack, while a negative value indicates favorability for electrophilic attack. arxiv.org
In the context of a 2-nitrobenzofuran system, local descriptor analysis would likely identify the carbon atoms of the furan ring, particularly those influenced by the nitro group, as strong electrophilic centers susceptible to nucleophilic attack. nih.gov
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor Type | Descriptor Name | Symbol | Significance |
| Global | Electrophilicity Index | ω | Measures the overall capacity of a molecule to act as an electron acceptor (electrophile). nih.gov |
| Global | Nucleophilicity Index | N | Measures the overall capacity of a molecule to act as an electron donor (nucleophile). nih.gov |
| Global | Chemical Hardness | η | Indicates the resistance of a molecule to deformation of its electron cloud. nih.gov |
| Local | Fukui Function | fk+ / fk− | Identifies the susceptibility of a specific atom (k) to nucleophilic (+) or electrophilic (-) attack. nih.gov |
| Local | Local Electrophilicity | ωk | Quantifies the electrophilic character of a specific atomic site (k). nih.gov |
| Local | Multiphilic Descriptor | Δωk | Simultaneously describes the electrophilic and nucleophilic propensity of an atomic site (k). arxiv.org |
Computational Insights into Enantioselectivity and Diastereoselectivity
Computational chemistry offers profound insights into the origins of stereoselectivity in chemical reactions, which is critical for the synthesis of chiral molecules like derivatives of 2-Nitrobenzofuran-3-amine. DFT calculations are particularly adept at modeling the transition states that lead to different stereoisomeric products (enantiomers or diastereomers).
The stereochemical outcome of a reaction is determined by the relative activation energies of the competing transition states. The product that is formed fastest (the kinetic product) proceeds through the transition state with the lowest Gibbs free energy. By meticulously calculating the energies of all possible transition states leading to different stereoisomers, computational chemists can predict the major product and the expected enantiomeric excess (ee) or diastereomeric ratio (dr).
This approach has been successfully applied to understand and predict the high diastereo- and enantioselectivity in reactions that form stereochemically rich 2,3-dihydrobenzofurans. researchgate.net In these studies, computational models account for subtle non-covalent interactions (e.g., hydrogen bonds, steric hindrance) between the substrate, reagents, and catalyst that stabilize one transition state over the others. researchgate.net
For organocatalyzed reactions, such as the Michael addition of benzofuran-3(2H)-ones to nitroolefins to create adjacent quaternary-tertiary stereocenters, computational modeling can elucidate the role of the catalyst. researchgate.net Calculations can reveal how a chiral catalyst, through specific interactions, creates a chiral environment that forces the reaction to proceed through a lower-energy pathway for one enantiomer over the other. These computational insights are invaluable for the rational design of new, more effective catalysts and for optimizing reaction conditions to achieve higher levels of stereocontrol. researchgate.net
Synthetic Transformations and Derivatizations of 2 Nitrobenzofuran 3 Amine
Chemical Modifications of the Amino Group (e.g., Acylation, Alkylation)
The primary amino group at the C3 position of 2-Nitrobenzofuran-3-amine is a key site for derivatization. Its nucleophilic character allows for a variety of chemical modifications, including acylation and alkylation, to introduce new functional groups and build molecular complexity.
Acylation: The amino group can be readily converted into an amide. This transformation is not only a common derivatization but also serves as a method to protect the amine and moderate its powerful activating effect during subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com Acylation is typically achieved by treating this compound with acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) yields the corresponding N-acetylated derivative. masterorganicchemistry.com This reaction introduces an amide functional group, which is a common feature in many biologically active molecules. nih.gov
Alkylation: While direct N-alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products, it remains a viable strategy for introducing alkyl substituents. The reaction typically involves alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct.
These modifications of the amino group are fundamental steps in leveraging the this compound scaffold for the synthesis of more complex target molecules.
Table 1: Examples of Amino Group Modifications This table is illustrative and based on general reactions of primary aromatic amines.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetic Anhydride (Ac₂O) | Amide |
| Acylation | Benzoyl Chloride | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |
Transformations and Reductions of the Nitro Group within this compound Scaffolds
The nitro group at the C2 position is a versatile functional handle that can be transformed into a variety of other groups, most notably through reduction. The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis, often serving as the primary route to aromatic amines. researchgate.netjsynthchem.com
The complete reduction of the nitro group in the this compound scaffold to a primary amino group results in the formation of benzofuran-2,3-diamine. This six-electron reduction can be accomplished using several methods nih.gov:
Catalytic Hydrogenation: This is one of the most common and efficient methods, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org
Metal-Acid Systems: Classic reduction methods involve the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common examples include iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc (Zn) in acidic media. masterorganicchemistry.comwikipedia.org
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst like Pd/C. wikipedia.org
Other Reagents: Systems like sodium borohydride (B1222165) in the presence of transition metal catalysts (e.g., Ni(PPh₃)₄) or sodium hydrosulfite can also be effective. jsynthchem.comwikipedia.orgthieme-connect.com
Partial reduction of the nitro group can also be achieved under controlled conditions to yield intermediates like N-hydroxylamines or nitroso compounds. wikipedia.orgmdpi.com For example, using reagents such as zinc dust with ammonium chloride can selectively reduce the nitro group to a hydroxylamine. wikipedia.orgmdpi.com
The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. thieme-connect.com The transformation of the nitro group significantly alters the electronic properties of the benzofuran (B130515) ring, converting a strongly electron-withdrawing group into a strongly electron-donating one, which has profound implications for subsequent reactions. masterorganicchemistry.com
Table 2: Common Methods for Nitro Group Reduction
| Reagent / Conditions | Product Functional Group |
|---|---|
| H₂, Pd/C or PtO₂ | Amine |
| Fe, HCl or CH₃COOH | Amine |
| SnCl₂, HCl | Amine |
| Zn, NH₄Cl | Hydroxylamine |
| NaBH₄, Ni(PPh₃)₄ | Amine |
Regioselective Functionalization of the Benzofuran Ring System
Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution on the benzene (B151609) portion of the bicyclic system. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present: the C3-amino group, the C2-nitro group, and the ring oxygen atom.
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. msu.edu In this scaffold, it would strongly direct towards the C4 position.
Nitro Group (-NO₂): A strong deactivating group that directs electrophiles to the meta position. msu.edumasterorganicchemistry.com Relative to its C2 position, this would be the C4 and C6 positions.
Benzofuran Ring Oxygen: The lone pairs on the oxygen atom activate the heterocyclic ring, but its primary influence is on the furan (B31954) portion. In electrophilic substitution on the benzene ring, its effect is less pronounced than the amino and nitro groups.
Common electrophilic aromatic substitution reactions that could be applied include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or N-bromosuccinimide (NBS). Substitution is predicted to occur primarily at the C4 position.
Nitration: The introduction of another nitro group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com Given the presence of a strongly activating amino group, this reaction would need to be carried out under carefully controlled conditions to avoid over-reaction or oxidation. The amino group would likely need to be protected first via acylation. masterorganicchemistry.com
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com
The precise conditions for these reactions would need to be optimized to achieve the desired regioselectivity and avoid side reactions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Primary Position of Substitution |
|---|---|---|
| Bromination | Br₂ / Acetic Acid | C4 |
| Chlorination | Cl₂ / FeCl₃ | C4 |
| Nitration | HNO₃ / H₂SO₄ | C4 (with protected amine) |
Advanced Applications of 2 Nitrobenzofuran 3 Amine in Chemical Sciences
Role as Versatile Synthetic Intermediates for Complex Organic Scaffolds
The electron-deficient nature of the 2-nitrobenzofuran (B1220441) ring system makes it an excellent substrate for a variety of dearomative cycloaddition reactions. This reactivity is primarily triggered by nucleophilic addition to the C3-position of the benzofuran (B130515) ring, which initiates a cascade to form complex polycyclic structures. acs.orgresearchgate.net This approach has proven to be a powerful strategy for constructing intricate molecular architectures that are otherwise difficult to access. rsc.orgresearchgate.net
Research has demonstrated that 2-nitrobenzofurans can act as key building blocks in (3+2), (4+2), and (5+2) cycloaddition reactions. researchgate.net A notable application is the dearomative (3+2) cycloaddition with various reaction partners to produce highly functionalized, multi-ring systems with excellent stereoselectivity. acs.orgresearchgate.net For instance, the reaction between 2-nitrobenzofurans and para-quinamines, a nitrogen nucleophile, has been developed to afford a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields. researchgate.net This transformation represents the first nitrogen-triggered dearomative (3+2) cycloaddition of 2-nitrobenzofurans. researchgate.netresearchgate.net
Similarly, a zinc-catalyzed dearomative [3+2] cycloaddition reaction of 2-nitrobenzofurans with 3-isothiocyanato oxindoles has been successfully developed. acs.org This method provides straightforward access to structurally diverse spirooxindoles that contain a 2,3-dihydrobenzofuran (B1216630) moiety and three contiguous stereocenters, achieving excellent diastereo- and enantioselectivities. acs.org The versatility of this synthetic strategy is highlighted by its tolerance of both electron-withdrawing and electron-donating groups on the 2-nitrobenzofuran structure. acs.org
These cycloaddition strategies underscore the value of the 2-nitrobenzofuran core as a versatile intermediate for generating molecular complexity. The resulting polycyclic and spirocyclic frameworks are of significant interest in medicinal chemistry and drug discovery. rsc.orgnih.gov
Table 1: Examples of Cycloaddition Reactions with 2-Nitrobenzofuran Derivatives
| Reaction Type | Reactants | Catalyst | Product Scaffold | Yield | Ref |
|---|---|---|---|---|---|
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofuran, para-Quinamine | K₂CO₃ | Benzofuro[3,2-b]indol-3-one | Up to 98% | researchgate.netresearchgate.net |
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofuran, 3-Isothiocyanato Oxindole | Chiral bis(oxazoline)/Zn(OTf)₂ | Spirooxindole with 2,3-dihydrobenzofuran motif | 93-99% | acs.org |
Exploration in Materials Chemistry (e.g., Optoelectronic or Polymeric Materials)
The broader class of benzofuran derivatives has garnered significant attention in materials chemistry due to their robust chemical stability and interesting optical properties. researchgate.net These compounds are explored for applications in a variety of optoelectronic devices, including organic light-emitting diodes (LEDs), solar cells, and fluorescent sensors. researchgate.net The benzofuran core can serve as a π-spacer in the design of organic photosensitizers for dye-sensitized solar cells. researchgate.net Furthermore, benzofuran derivatives have been incorporated into the main chain of polymers such as polyamides, polyarylates, and polyesters, creating materials with enhanced thermal stability. nih.govresearchgate.net
Specifically, the 2-Nitrobenzofuran-3-amine structure possesses a classic "push-pull" system, with the amine group acting as an electron donor and the nitro group as a strong electron acceptor. This arrangement is a common design motif for organic molecules with nonlinear optical (NLO) properties. scienceopen.comresearchgate.net Such push-pull systems can lead to large molecular hyperpolarizabilities, which are desirable for applications in optoelectronics and photonics. While related push-pull helicenes containing amino and nitro groups have been shown to exhibit significant dipole moments and altered chiroptical properties, allowing them to form nanocrystalline thin films, specific research into this compound for these applications is not yet widely reported. rsc.org The inherent fluorescence and high photoluminescence quantum yields of many benzofuran derivatives suggest that functionalization with nitro and amine groups could be a promising strategy for developing novel electroluminescent materials or sensors. researchgate.net
Applications in Catalysis or Reagent Development
While there is extensive literature on the use of catalysts for the synthesis of benzofurans, the application of benzofuran derivatives themselves as catalysts is less common. nih.govacs.org The primary role of this compound and its parent compound, 2-nitrobenzofuran, in the chemical sciences is as a highly valuable synthetic intermediate or specialized reagent. acs.orgresearchgate.net
The development of this compound as a reagent is centered on its predictable and unique reactivity. The electron-withdrawing nitro group at the C2 position activates the furan (B31954) ring, making the C3 position susceptible to nucleophilic attack. acs.orgresearchgate.net This designed reactivity allows it to serve as a key building block for complex molecule synthesis, particularly through cycloaddition cascades as detailed previously. researchgate.netresearchgate.net Its utility in "reagent development" therefore lies in its role as a precursor that enables the construction of specific and complex heterocyclic scaffolds. acs.org
Although some benzofuran-based structures have been used to develop chiral catalysts for specific reactions, such as aminoalcohols for the addition of diethylzinc (B1219324) to benzaldehyde, there is currently no evidence in the literature to suggest that this compound itself has been employed as an organocatalyst. researchgate.net Its value is derived from its participation as a substrate in reactions that build molecular complexity, rather than accelerating a chemical transformation in a catalytic cycle.
Conclusion and Prospective Research Directions for 2 Nitrobenzofuran 3 Amine Chemistry
Synthesis and Reactivity Challenges and Opportunities
The synthesis of 2-Nitrobenzofuran-3-amine is not a trivial undertaking and presents several challenges. The primary difficulty lies in the introduction of two electronically opposed functional groups onto adjacent positions of the benzofuran (B130515) core. Standard synthetic routes to 3-aminobenzofurans often proceed through cyclization of precursors like 2-hydroxybenzonitrile, which may not be compatible with the presence of a nitro group nih.govresearchgate.net. Conversely, the introduction of a nitro group onto a pre-formed 3-aminobenzofuran could lead to undesired side reactions or deactivation of the ring.
Challenges:
Regioselectivity: Achieving the desired 2,3-disubstitution pattern with high regioselectivity can be difficult.
Functional Group Compatibility: The reactivity of the amino and nitro groups may interfere with the reaction conditions required for the synthesis of the benzofuran ring or the introduction of the other substituent.
Stability: The juxtaposition of an electron-donating and a strong electron-withdrawing group may affect the stability of the molecule.
Opportunities:
Despite these challenges, the successful synthesis of this compound would open up a plethora of opportunities for further chemical exploration. The inherent reactivity of the molecule could be harnessed for the construction of more complex heterocyclic systems. For instance, the nitro group can serve as a versatile handle for further transformations, such as reduction to an amino group or participation in cycloaddition reactions. The amine group, in turn, can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions.
Future Directions in Catalytic and Asymmetric Synthesis
The development of catalytic and asymmetric methods for the synthesis of this compound and its derivatives is a promising avenue for future research. While the direct asymmetric synthesis of this specific compound has not been reported, related research on asymmetric synthesis of substituted benzofurans provides a solid foundation.
Catalytic Approaches:
Transition-Metal Catalysis: Palladium, copper, and other transition metals could be employed for the construction of the benzofuran core or for the late-stage functionalization of a pre-existing 2-nitrobenzofuran (B1220441) or 3-aminobenzofuran.
Organocatalysis: Chiral organocatalysts, such as thioureas or phosphoric acids, could potentially be used to control the stereochemistry of reactions involving the functional groups of this compound or its precursors researchgate.net.
Asymmetric Synthesis:
The development of an enantioselective synthesis would be particularly valuable for investigating the potential biological activities of chiral derivatives of this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. Research into the asymmetric synthesis of spiro[benzofuran-pyrrolidine] derivatives highlights the potential for creating complex, stereochemically rich molecules from benzofuran precursors rsc.org.
Unexplored Methodologies for Advanced Functionalization
Beyond the inherent reactivity of the amino and nitro groups, the benzofuran scaffold of this compound offers several positions for advanced functionalization.
C-H Functionalization:
Direct C-H functionalization of the benzene (B151609) ring of the benzofuran system would provide an efficient way to introduce additional substituents and modulate the electronic and steric properties of the molecule. This could be achieved using transition-metal catalysis to direct the functionalization to specific C-H bonds.
Functionalization of the Furan (B31954) Ring:
While the C2 and C3 positions are occupied, the other positions on the furan ring could potentially be functionalized. Methodologies that allow for selective modification of the benzofuran core are highly desirable for creating a library of derivatives for screening in various applications.
Dearomative Cycloadditions:
Recent research has shown that 2-nitrobenzofurans can participate in dearomative (3+2) cycloaddition reactions to form complex polyheterocyclic compounds nih.gov. Applying such methodologies to this compound could lead to the synthesis of novel and structurally diverse molecular architectures.
Potential for Novel Chemical Applications
The unique structure of this compound suggests a range of potential applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry:
The benzofuran scaffold is a common motif in biologically active compounds with a wide range of therapeutic properties, including antimicrobial, antioxidant, and anticancer activities researchgate.netmdpi.com. Furthermore, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease nih.govresearchgate.net. The presence of the nitro group in this compound could further enhance its biological activity profile, as nitro-containing compounds are known to exhibit a variety of pharmacological effects researchgate.net.
Potential Biological Activities of this compound Derivatives
| Potential Activity | Rationale |
|---|---|
| Antimicrobial | The benzofuran core and nitro groups are present in many antimicrobial compounds. |
| Anticancer | Many heterocyclic compounds with amino and nitro functionalities exhibit cytotoxic activity against cancer cell lines. |
| Neuroprotective | Based on the activity of related 3-aminobenzofuran derivatives in models of neurodegenerative diseases. |
| Enzyme Inhibition | The scaffold could be designed to fit into the active sites of various enzymes. |
Materials Science:
The electronic properties of this compound, arising from the push-pull nature of its substituents, make it an interesting candidate for applications in materials science. It could potentially be used as a building block for:
Organic dyes: The extended conjugation and charge-transfer character could lead to interesting photophysical properties.
Non-linear optical materials: The push-pull electronic structure is a key feature of many chromophores with high non-linear optical activity.
Organic semiconductors: Derivatives of this compound could be explored for their charge-transport properties in organic electronic devices.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-nitrobenzofuran-3-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of nitro-substituted benzofuranamines typically involves cycloaddition reactions or functional group transformations. For example, [4 + 1] cycloaddition reactions using in situ-generated intermediates (e.g., nitroalkenes) have been employed to construct 2-aminobenzofuran derivatives. Key parameters for optimization include solvent selection (e.g., petroleum ether/ethyl acetate mixtures for crystallization), temperature control (e.g., reflux conditions for cyclization), and catalyst choice (e.g., acid or base-mediated reactions). Yields can be improved by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Multi-technique validation is critical:
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹ and amine N–H stretches at ~3300 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks. For example, substituent-induced chemical shifts in nitroaryl groups help confirm regiochemistry .
- HRMS : Validates molecular weight and purity via comparison of experimental and calculated [M+H]⁺ values (e.g., <2 ppm error) .
- Mass Spectrometry (EI-MS) : Reference NIST databases (e.g., MS number 44723) for fragmentation patterns .
Q. What purification methods are recommended for isolating this compound derivatives with high purity?
- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., petroleum ether/ethyl acetate ratios from 10:1 to 3:1) is effective for separating nitro-substituted isomers. Recrystallization from ethanol or dichloromethane/hexane mixtures further enhances purity. For polar derivatives, HPLC with C18 columns and acetonitrile/water mobile phases may be required .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the cycloaddition efficiency in 2-aminobenzofuran synthesis?
- Methodological Answer : Nitro groups reduce electron density in aromatic systems, altering reaction kinetics. For example, nitro-substituted aryl halides in Ullmann couplings require higher temperatures (e.g., 120°C vs. 80°C for non-nitro analogs) due to decreased nucleophilicity. Kinetic studies (e.g., monitoring via in situ IR) and DFT calculations can quantify substituent effects on transition states .
Q. What strategies are effective in resolving contradictions between theoretical and observed spectral data (e.g., NMR chemical shifts or mass fragmentation patterns)?
- Methodological Answer :
- NMR Discrepancies : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental shifts with computational predictions (e.g., Gaussian DFT calculations) .
- Mass Spectrometry : Cross-validate with NIST reference spectra. For fragmentation anomalies, perform tandem MS (MS/MS) to trace ion pathways .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if spectral ambiguities persist .
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying reactive sites (e.g., nitro group para to amine).
- Transition State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) to predict activation energies and regioselectivity. Validate with kinetic isotope effects or Hammett plots .
Data Contradiction and Validation
Q. How should researchers address discrepancies in melting points or spectral data between synthesized compounds and literature values?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis under identical conditions.
- Impurity Analysis : Use HPLC or GC-MS to detect side products (e.g., unreacted starting materials).
- Literature Cross-Reference : Compare with authoritative databases (e.g., NIST for mass spectra) or peer-reviewed syntheses .
Analytical Standards
Q. What analytical standards are available for validating nitro-substituted benzofuran derivatives in environmental or pharmacological studies?
- Methodological Answer : Certified reference materials (CRMs) like 3-Nitrodibenzofuran (CAS 5410-97-9) are used for calibration in GC-MS or LC-MS workflows. Ensure batch-specific certificates of analysis (COAs) detail purity (>95%) and spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
